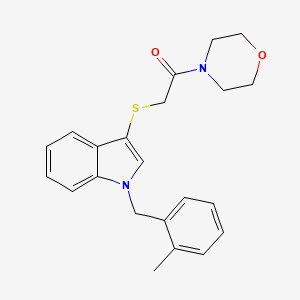

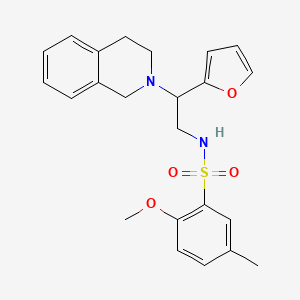

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

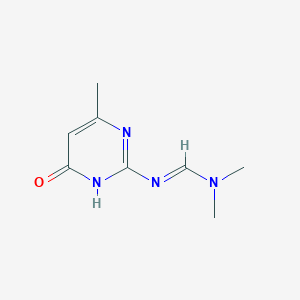

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, the morpholino group, and the ketone group would all contribute to its overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The morpholino group might participate in nucleophilic substitution reactions. The ketone group is polar and can be involved in a variety of reactions, including nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Research has demonstrated the significance of incorporating 1,3,4-thiadiazole cores and various heterocyclic structures in medicinal chemistry. The synthesis of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, including structures related to 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone, has been explored for their biological activities. The structural clarification of these compounds was achieved through FTIR, 1H NMR, and elemental analysis. These compounds, notably those with high DNA protective ability against oxidative mixtures and strong antimicrobial activity, offer potential pathways for enhancing therapeutic strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Antimicrobial and Anti-Inflammatory Activities

The development of novel thiophene derivatives, including those related to the chemical structure , has been investigated for their potential anti-inflammatory and antimicrobial properties. These compounds, synthesized through reactions involving 1-(4-morpholinophenyl)ethanone, have shown varying degrees of activity against inflammation and microbial infections. Specifically, certain derivatives have exhibited higher efficacy than standard drugs in inhibiting inflammation, highlighting their promise as potential therapeutic agents (Helal et al., 2015).

Catalytic Processes and Material Applications

The palladium-catalyzed carbonylation process has been utilized to synthesize 1-isoindolinone derivatives, yielding high efficiency and selectivity. This method, employing 2-iodobenzyl bromide and 2-iodobenzylamine as substrates, has facilitated the creation of both N-substituted 1-isoindolinones and ortho-(N-piperidino/morpholinomethyl)-benzamides. The synthesis of the parent 1-isoindolinone via an intramolecular aminocarbonylation of 2-iodobenzylamine exemplifies the versatility and potential of such catalytic processes in producing valuable compounds for various applications (Marosvölgyi-Haskó et al., 2011).

Biodegradable Materials

Research into the synthesis of biodegradable polyesteramides with pendant functional groups has highlighted the utility of morpholine-2,5-dione derivatives. These derivatives, prepared from N-[(2RS)-bromopropionyl]-L-amino acids, have been used to obtain polyesteramides with protected pendant functional groups through ring-opening copolymerization. This approach offers a pathway to creating materials with specific functional properties, which can be tailored for various biomedical and environmental applications (Veld et al., 1992).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-17-6-2-3-7-18(17)14-24-15-21(19-8-4-5-9-20(19)24)27-16-22(25)23-10-12-26-13-11-23/h2-9,15H,10-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVMOMXVJZWGNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2959997.png)

![[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2960001.png)

![Methyl 4-[(4-bromophenoxy)methyl]benzoate](/img/structure/B2960006.png)

![4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol](/img/structure/B2960008.png)

![N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2960011.png)